![molecular formula C7H9ClINO B2480277 4-Iodo-2-methoxyaniline hydrochloride CAS No. 1820735-43-0](/img/structure/B2480277.png)
4-Iodo-2-methoxyaniline hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related methoxyaniline compounds typically involves nucleophilic displacement reactions or coupling reactions such as the Ullmann coupling. For instance, methoxy-polychlorobiphenyls were synthesized via the Cadogan diaryl coupling reaction, demonstrating a method that could be adapted for the synthesis of 4-iodo-2-methoxyaniline hydrochloride by altering the halogenation and methoxylation steps accordingly (Bergman et al., 1995).
Molecular Structure Analysis
The structural analysis of this compound and related compounds has been facilitated by techniques such as X-ray crystallography. The crystal structures of some 4-phenoxyanilines, for example, revealed that 4-(4′-Iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl derivatives, suggesting that the incorporation of an iodo group into the 4-position of phenoxyaniline does not disrupt its ability to form stable crystalline structures (Dey & Desiraju, 2004).
Chemical Reactions and Properties
The presence of the iodo group in this compound makes it amenable to various chemical transformations, such as iodocyclization, which can lead to the formation of complex heterocyclic structures. For example, the reaction of 3-alkynyl-4-methoxycoumarins with molecular iodine demonstrated a successful iodocyclization-demethylation process, highlighting the reactivity of iodo-substituted compounds in forming cyclic structures with potential biological and materials applications (Raffa et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are crucial for its application in synthesis and material science. While specific data on this compound might not be available, the study of similar compounds suggests that modifications at the 4-position of aniline derivatives can significantly influence their physical properties and stability (Chachoua et al., 2021).
Scientific Research Applications
Environmental Remediation:
Methoxyanilines, closely related to 4-Iodo-2-methoxyaniline hydrochloride, are significant chemical precursors in dye and pharmaceutical industries. However, they possess high toxicity and carcinogenic properties. Research indicates that Fenton-like oxidation, utilizing Laterite soil as an alternative iron source, can be effective in the degradation of methoxyanilines in wastewater, thereby preventing detrimental effects on aquatic life and public health. This method showcases potential in treating wastewater containing toxic chemicals (Chaturvedi & Katoch, 2020).
Luminescence and Structural Analysis:
Studies on N-(3,5-diXsalicylidene)-2-methoxyaniline compounds, which share a structural similarity with this compound, have revealed interesting luminescence properties. These compounds exhibit fluorescence when structured in certain crystalline forms, demonstrating their potential in applications that require fluorescent materials. This research provides a foundation for understanding how different halogens in the compound can influence its luminescence and structural properties (Tsuchimoto et al., 2016).
Comparative Structural Analysis:
Research comparing 4-phenoxyanilines, including 4-(4'-Iodo)phenoxyaniline, has highlighted the structural differences influenced by various substituents like bromo, chloro, and ethynyl groups. This study contributes to the understanding of conditional isomorphism in these compounds and aids in comprehending how different substituents affect the chemical and physical properties of related compounds, such as this compound (Dey & Desiraju, 2004).
Inhibition and Corrosion Control:
Studies on compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium have demonstrated significant inhibition performance against the corrosion of mild steel. This research is pertinent for understanding the chemical behavior of similar compounds, including this compound, in inhibiting corrosion and their potential application in protecting metals from acidic corrosion (Bentiss et al., 2009).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
properties
IUPAC Name |
4-iodo-2-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUCDRNCHBNQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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